Home > Products > Screening Compounds P85637 > 2-[(4-chlorophenyl)thio]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
2-[(4-chlorophenyl)thio]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide -

2-[(4-chlorophenyl)thio]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Catalog Number: EVT-5136036
CAS Number:
Molecular Formula: C23H19ClN2O2S
Molecular Weight: 422.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) []

    Compound Description: MK-4305 is a potent dual orexin receptor antagonist currently undergoing phase III clinical trials for treating primary insomnia. Its development stemmed from research aiming to improve the oral pharmacokinetics of earlier orexin receptor antagonists. []

2. N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide []

3. 2-(N –Substituted Hydrazino)-N-[4-(5-methyl benzoxazol-2-yl)-Phenyl]-acetamide derivatives []

    Compound Description: This series of compounds were synthesized and evaluated for antimicrobial and anti-inflammatory activities. [] While they demonstrated some anti-inflammatory properties, they did not exhibit significant antimicrobial effects at the tested concentration.

4. (E)‐4‐(4‐Chloro­phenyl)‐N‐(5‐methyl‐1,3‐benzo­dioxol‐5‐yl­methylene)‐5‐(1H‐1,2,4‐triazol-1‐yl)‐1,3‐thia­zol‐2‐amine []

5. N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide (5) []

    Compound Description: This compound, synthesized in a two-step process, was evaluated for cytotoxicity against oligodendrocytes and its redox profile was analyzed. [] Structural analysis revealed the importance of N-H···O and C-H···O contacts in stabilizing the crystal structure.

6. N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide mesylate monohydrate [, , ]

    Compound Description: This compound is the subject of a patent describing its improved synthesis and formulation as a mesylate monohydrate salt. [, , ] The patent highlights its enhanced long-term stability and favorable release kinetics for pharmaceutical applications.

7. 4-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i) and N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p) []

    Compound Description: These two compounds were identified as potent nematocidal agents against Bursaphelenchus xylophilus. [] They exhibited significant inhibitory effects on nematode movement, respiration, and caused fluid leakage, suggesting multiple modes of action.

8. N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide []

9. rac-2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate [, ]

    Compound Description: This compound represents the first member of a new substance class, synthesized and characterized using X-ray diffraction. [, ] Its unique structural features, including two double-bonded nitrogen atoms to the central sulfur atom, were highlighted.

10. 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide (4) []

    Compound Description: Designed by combining features from indibulin and combretastatin scaffolds, this compound showed promising cytotoxic activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) with low toxicity towards normal cells (NIH-3T3). []

11. 4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole []

    Compound Description: The crystal structure of this compound, determined by X-ray diffraction, reveals a complex structure with multiple ring systems linked together. [] No information regarding its biological activity or purpose is given.

12. 2-((5-Phenyl-1,3,4-oxadiazole - 2-yl) thio) - N' - ((1E)- (4-methyl-1,3- thiazole-5- yl)methylene) acetohydrazide []

    Compound Description: This compound served as a ligand to form complexes with various metal chlorides (Co(II), Mn(II), Ni(II)) and perchlorate (Cu(II)). [] Spectral analysis suggested the ligand chelated with metals through nitrogen atoms, forming complexes with varying geometries.

13. 4‐Allyl‐3‐[(5‐methyl‐2‐oxo‐1,3‐benzoxazol‐3‐yl)methyl]‐1H‐1,2,4‐triazole‐5(4H)‐thione []

    Compound Description: The crystal structure of this compound was determined, highlighting the planarity of the benzoxazoline group and the key role of N—H⋯S and C—H⋯S hydrogen bonds in the crystal structure. []

14. 1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde []

15. N-{2-[(E)-(4-Methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate []

    Compound Description: Crystallographic and Hirshfeld surface analysis of this compound revealed detailed structural features, including hydrogen bonding patterns and the conformation of the two independent molecules in the asymmetric unit. []

16. N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide (1) []

    Compound Description: This compound was a key starting material for synthesizing various derivatives, including 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1 H -pyrazol-5-ol) derivatives and pyridinone derivatives. []

17. 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l) []

    Compound Description: This series of bi-heterocyclic propanamides were synthesized and evaluated for their urease inhibitory potential and cytotoxicity. [] They exhibited promising urease inhibitory activity and were identified as less cytotoxic agents.

18. N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide []

    Compound Description: The crystal structure of this compound, with two molecules in the asymmetric unit, was determined, revealing disorder in the 1,3-thiazolidine ring and highlighting intermolecular interactions like N—H⋯N, C—H⋯O hydrogen bonds and C—H⋯Cl interactions. []

19. 4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-phenylene diacetate []

    Compound Description: This compound serves as a crucial intermediate in synthesizing mesogens derived from phenyloxadiazole. [] The abstract focuses on its crystallographic details, revealing the planarity of the oxadiazole and phenyl rings and their dihedral angle.

20. 1-Methyl-3-(4-Substituted phenyl-1,3-\nthiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones []

    Compound Description: This series of quinazolin-4-one derivatives were designed, synthesized, and evaluated for their anticancer activity. [] Docking studies and in vitro assays identified several potent compounds exhibiting promising activity against colorectal cancer cells (HT-29).

21. N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (Taranabant, MK-0364) []

    Compound Description: Taranabant is a novel, acyclic cannabinoid-1 receptor inverse agonist. [] Structural studies using X-ray crystallography, NMR spectroscopy, and computational methods were conducted to understand its conformational flexibility and binding interactions with the CB1 receptor.

22. 5-Methyl-1,3-diphenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide []

    Compound Description: The crystal structure of this compound was determined, revealing two independent molecules in the asymmetric unit connected by N—H⋯N hydrogen bonds. []

23. 3-{4-[(2-Hydroxybenzylidene)amino]-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl}-1,3-diphenylpropan-1-one []

    Compound Description: The crystal structure of this compound, with two independent molecules in the asymmetric unit, was analyzed. [] Key features included dihedral angles between ring systems and intramolecular O—H⋯N hydrogen bonds.

24. 2-(5-Methyl-4-phenyl-1,3-thia­zol-2-yl)-1-phenyl­ethanol (2) []

    Compound Description: This compound is formed by substitution at the methyl group of 2,5-di­methyl-4-phenyl­thia­zole with benz­aldehyde. [] The molecules form extended chains through O—H⋯N hydrogen bonds.

25. Ethyl 3-(4-Chlorophényl)-3a-méthyl-5-phényl-3,3a,4,11-tétrahydro-3H-[1,2,4]triazolo[4,3-a][1,5]benzodiazépine-1-carboxylate []

    Compound Description: This compound results from a condensation reaction between N-p-chlorophenyl-C-ethoxycarbonyl-nitrilimine and 3H-2-methyl-4-phenyl[1,5]benzodiazepine. [] The reaction specifically targets the N1=C2 double bond of the benzodiazepine, forming an oxadiazoline ring.

26. 1-(1,5-Bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines (SA-1 to SA-12) []

    Compound Description: These twelve compounds were designed based on the structure of the anti-TB agent BM212 and known antidepressant drugs like sertraline. [] Screening for serotonin reuptake transporter (SERT) inhibition revealed promising activity, with one compound showing comparable in vitro potency to sertraline.

27. 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one []

    Compound Description: This new polyheterocyclic compound was synthesized via a multistep microwave-assisted one-pot process involving Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration reactions. [] The structure was characterized using NMR, FT-IR, and HRMS techniques.

28. 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one []

    Compound Description: The crystal structure of this compound was determined, highlighting the dihedral angles between the rings and the presence of intramolecular and intermolecular hydrogen bonds. []

29. 2-{[5-(Aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (8a-r) []

    Compound Description: This series of bi-heterocyclic acetamides, incorporating 1,3-thiazole and 1,3,4-oxadiazole moieties, were synthesized and evaluated for their potential therapeutic activity against Alzheimer's disease and diabetes through in silico and in vitro studies. [] Several compounds showed notable inhibitory activity against various enzymes relevant to these conditions, including acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase.

30. 3-[4-(2-Chlorobenzylideneamino)-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]-1,3-diphenylpropan-1-one []

    Compound Description: The crystal structure of this molecule was determined, highlighting the dihedral angles between its rings and the near coplanarity of certain structural elements. [] No information about its biological activity or purpose is given.

31. N- ((5-((6-OXIDO-6-(4 Substituted Phenoxy)-4,8-DIHYDRO-1H- (1,3,2) Dioxaphosphepino (5,6-C)Pyrazol-1-YL) Methyl)- 1,3,4-Thiadiazol-2-YL)Carbamoyl) Substituted Benzene Sulfonamides (7a-o) []

    Compound Description: This series of compounds were synthesized using a multistep process involving the condensation of various intermediates. [] The structures incorporate a thiadiazole ring linked to a substituted benzene sulfonamide through a carbamoyl group and a complex dioxaphosphepino pyrazole system.

32. 1-(1-((5-nitrbenzo [d] oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H- [, , ]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxy phenyl /4-chlorophenyl) ureas (8a-d) and N-(1-((5-nitrobenzo [d] oxazol -2-yl) methyl)-6-oxido-4, 8-dihydro-1H-[1, 3, 2] dioxaphospheno [5,6-c] pyrazol-6-yl) morpholine/piper dine/4-methyl piperazine carboxamides (8e-g) []

    Compound Description: These compounds were synthesized via a multistep process and their structures are characterized by a nitrobenzoxazole unit linked to a dioxaphosphepino pyrazole system. [] The series explores variations in the substituents attached to the urea or carboxamide functionalities.

33. 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents []

    Compound Description: This series of compounds were synthesized and evaluated for their antimicrobial activity. [] They are based on a thieno[2,3-d]pyrimidin-4(3H)-one scaffold with benzimidazole and various acetamide or 1,2,4-oxadiazol-5-ylmethyl substituents.

Properties

Product Name

2-[(4-chlorophenyl)thio]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Molecular Formula

C23H19ClN2O2S

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C23H19ClN2O2S/c1-14-3-10-21-20(11-14)26-23(28-21)16-5-4-15(2)19(12-16)25-22(27)13-29-18-8-6-17(24)7-9-18/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

MDUAHCQHJBIBIJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)CSC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)CSC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.